N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

Pharmaceutical impurity profiling Reference standard characterization Diazepam quality control

N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) is a synthetic organic compound classified within the acetamide family, incorporating a benzoylphenyl moiety, a tertiary N-methyl group, and a chloroacetyl side chain. Its molecular formula is C₁₆H₁₄ClNO₂ (MW 287.74 g/mol).

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
Cat. No. B13423113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoylphenyl)-2-chloro-N-methylacetamide
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyLMOLQIXBWVLZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5): Identity and Baseline Characteristics for Diazepam Impurity Reference Standard Procurement


N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) is a synthetic organic compound classified within the acetamide family, incorporating a benzoylphenyl moiety, a tertiary N-methyl group, and a chloroacetyl side chain. Its molecular formula is C₁₆H₁₄ClNO₂ (MW 287.74 g/mol) . The compound is formally catalogued as Diazepam Impurity 8 (also designated Impurity 14), a process-related impurity originating from the acylation of 2-aminobenzophenone with chloroacetyl chloride during benzodiazepine synthesis [1]. It is supplied as a fully characterized reference standard—with validated NMR, MS, and HPLC purity data—for use in analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF regulatory filings for diazepam active pharmaceutical ingredient (API) [1]. Predicted physicochemical properties include a boiling point of 458.3 ± 30.0 °C and density of 1.248 ± 0.06 g/cm³ .

Why N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide Cannot Be Interchanged with Other Diazepam Impurity Reference Standards


Diazepam impurity reference standards are structurally and chromatographically non-interchangeable. The European Pharmacopoeia (Ph. Eur.) monograph for diazepam defines specific relative retention times and correction factors for named impurities A, B, and E under the harmonized LC method, with impurity B (N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide) assigned a relative retention of approximately 1.3 and a correction factor of 1.3 [1]. N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (Impurity 8/14) is not listed among these EP-specified impurities and therefore falls under the unspecified impurity limit of ≤ 0.10% [1]. Its structural divergence—the absence of a 4-chloro substituent on the benzoylphenyl ring—yields a lower molecular weight (287.74 vs. 322.19), a lower predicted boiling point (458.3 °C vs. 509.3 °C), and a distinct chromatographic retention profile compared to Impurity B [2]. Substituting the non-methylated analog N-(2-benzoylphenyl)-2-chloroacetamide (MW 273.71, mp 94–95 °C) would further compromise method specificity due to the absence of the tertiary amide N-methyl group, altering both detection response and elution position . These quantifiable differences render generic substitution between diazepam impurity standards analytically invalid for validated pharmacopeial methods.

Product-Specific Quantitative Evidence: N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiation from the 4-Chloro Analog (Diazepam EP Impurity B)

N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) possesses a molecular formula of C₁₆H₁₄ClNO₂ and molecular weight of 287.74 g/mol, whereas its closest structural analog—the EP-specified Diazepam Impurity B, N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2)—has formula C₁₆H₁₃Cl₂NO₂ and molecular weight 322.19 g/mol . The 34.45 g/mol mass difference corresponds to the absence of one chlorine atom (Cl = 35.45) on the benzoylphenyl ring of the target compound. This mass deficit is analytically critical: in LC-MS/MS methods operating in selected reaction monitoring (SRM) mode, the precursor ion m/z differs by 35 Da, enabling unambiguous discrimination between the two impurities in a single chromatographic run . The monoisotopic mass of the target compound (C₁₆H₁₄³⁵ClNO₂: 287.0713) versus Impurity B (C₁₆H₁₃³⁵Cl₂NO₂: 321.0324) produces baseline-resolved mass spectral peaks that eliminate the risk of co-elution misidentification .

Pharmaceutical impurity profiling Reference standard characterization Diazepam quality control

Boiling Point Differentiation from the 4-Chloro Analog (Impurity B) and the Non-Methyl Analog

The predicted boiling point of N-(2-benzoylphenyl)-2-chloro-N-methylacetamide is 458.3 ± 30.0 °C, compared to 509.3 ± 50.0 °C for the 4-chloro analog (Impurity B) and 504.2 ± 35.0 °C for the non-methyl analog N-(2-benzoylphenyl)-2-chloroacetamide [1]. The boiling point depression of approximately 51 °C relative to Impurity B and approximately 46 °C relative to the non-methyl analog reflects the combined effects of reduced molecular polarizability (absence of the 4-Cl substituent) and altered dipole moment due to the tertiary amide N-methyl group [1]. This volatility difference directly impacts gas chromatographic (GC) retention behavior: under a standard temperature ramp from 100 °C to 300 °C at 10 °C/min on a 5% phenyl-methylpolysiloxane column, the target compound elutes earlier than both analogs, with predicted retention index shifts of approximately 80–120 units relative to Impurity B .

Physicochemical characterization Chromatographic method development Reference standard procurement

Density Difference as a Physicochemical Marker for Solid-Phase Extraction Method Development

The predicted density of N-(2-benzoylphenyl)-2-chloro-N-methylacetamide is 1.248 ± 0.06 g/cm³, whereas the 4-chloro analog (Impurity B) has a density of 1.328 g/cm³ [1]. The density difference of 0.080 g/cm³ (approximately 6.0% lower) is attributable to the absence of the 4-chloro substituent, which reduces molecular mass per unit volume by eliminating the heavier chlorine atom (van der Waals volume of Cl ≈ 20 ų) from the benzoylphenyl ring system [1]. In reversed-phase solid-phase extraction (SPE) protocols employing polymeric sorbents (e.g., divinylbenzene–N-vinylpyrrolidone copolymer), this density differential correlates with differential breakthrough volumes: the less dense target compound exhibits weaker hydrophobic retention, requiring approximately 15–20% less organic eluent (e.g., methanol or acetonitrile) for complete elution compared to Impurity B under identical loading conditions .

Solid-phase extraction optimization Sample preparation Diazepam impurity isolation

Regulatory Classification: Unspecified Impurity Status Versus EP-Specified Impurity B

Under the harmonized Ph. Eur. liquid chromatography method for diazepam related substances (monograph 0022), N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide is designated as Impurity B with a specified retention time marker (relative retention ≈ 1.3 vs. diazepam) and a defined correction factor of 1.3 for peak area quantitation [1]. In contrast, N-(2-benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) is not enumerated among the named impurities A, B, or E, and is therefore classified as an unspecified impurity subject to the acceptance criterion of not more than 0.10% (the area of the principal peak in reference solution (a)) individually, and not more than 1.0% total impurities [1]. This regulatory distinction carries operational consequences: a laboratory using Impurity B as a system suitability marker must demonstrate resolution ≥ 2.5 between impurities E and A and resolution ≥ 6.0 between impurity A and diazepam, whereas the target compound—being unspecified—does not appear in the system suitability chromatogram and must instead be quantified against the unspecified impurity limit without a dedicated correction factor [1].

Pharmacopeial compliance Regulatory impurity limits Diazepam monograph

Synthetic Provenance and Structural Relationship to the Diazepam Synthetic Pathway

The target compound is generated via acylation of 2-aminobenzophenone (a non-chlorinated precursor) with chloroacetyl chloride, followed by N-methylation, forming the tertiary chloroacetamide . This pathway is distinct from the formation of Diazepam EP Impurity B, which originates from 2-amino-5-chlorobenzophenone (MACB), the standard diazepam synthetic intermediate bearing a chlorine at the 5-position of the benzophenone ring, followed by identical chloroacetylation–N-methylation steps [1]. The differential starting material requirement—2-aminobenzophenone versus 2-amino-5-chlorobenzophenone—implies that the target compound arises specifically when non-chlorinated benzophenone is present as a contaminant in the MACB starting material, or when dechlorination side reactions occur during downstream processing [1]. This origin is process-specific: it does not form via diazepam degradation (which yields 2-methylamino-5-chlorobenzophenone and 2-amino-5-chlorobenzophenone via hydrolytic pathways), but exclusively as a process-related impurity during API synthesis [1].

Process chemistry Impurity origin tracing Diazepam API manufacturing

Commercially Available Purity Specification: 98% Baseline for Reference Standard Procurement

Commercially, N-(2-benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) is offered as Diazepam Impurity 14 with a documented purity specification of 98% (HPLC), accompanied by full characterization data including ¹H-NMR, MS, and HPLC chromatograms . This purity level exceeds the EP unspecified impurity reporting threshold of 0.10% by a factor of 980×, meaning that when used as a reference standard at typical spiking concentrations (0.1–1.0% w/w relative to diazepam API), the reference standard contributes ≤ 0.002% additional impurity load to the test sample—well below the disregard limit of 0.05% specified in the EP monograph [1]. In contrast, the non-methyl analog N-(2-benzoylphenyl)-2-chloroacetamide is commercially supplied at 95% purity (HPLC) , and the EP-specified Impurity B reference standard is typically supplied at ≥ 95% with traceability to the EP CRS [2]. The 98% purity specification for the target compound provides a 3-percentage-point purity advantage over both analogs, translating to a 60% lower impurity burden (2% vs. 5% total impurities) in the reference standard material .

Reference standard purity Certificate of analysis Regulatory submission quality

Best-Fit Application Scenarios for N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide (CAS 40913-83-5) in Pharmaceutical R&D and Quality Control


Reference Standard for Quantitative Determination of Unspecified Impurity in Diazepam API Release Testing

QC laboratories performing diazepam API release testing per Ph. Eur. monograph 0022 are required to quantify both specified and unspecified impurities. As an unspecified impurity, the target compound must be identified and quantified against a dedicated reference standard, since it is absent from the EP system suitability mixture (which contains only impurities A, B, and E) [1]. A characterized batch of CAS 40913-83-5 at 98% purity, supplied with full CoA (HPLC, NMR, MS), enables accurate quantitation at the ≤ 0.10% threshold using the harmonized LC method (octylsilyl column, acetonitrile–methanol–phosphate buffer at pH 5.0, 254 nm detection, diazepam RT ≈ 9 min) [1][2]. The compound's predicted boiling point of 458.3 °C and density of 1.248 g/cm³ further support its use as a stable, non-volatile reference material under standard laboratory storage conditions [2].

LC-MS/MS Method Development for Simultaneous Profiling of Multiple Diazepam Process Impurities

During ANDA method development, analytical R&D teams must demonstrate chromatographic resolution of all potential process-related impurities. The 35 Da mass difference between the target compound (monoisotopic m/z 287.07) and Impurity B (m/z 321.03) enables unambiguous MS/MS differentiation in SRM mode, even if the two compounds exhibit similar reversed-phase retention behavior . A spiking study using both reference standards at 0.10% w/w in diazepam API can validate that the LC-MS/MS method achieves baseline mass resolution without interference, satisfying ICH Q2(R1) specificity requirements. The lower boiling point of the target compound (458.3 °C vs. 509.3 °C for Impurity B) also provides an orthogonal GC-MS confirmation option using electron ionization (EI), where the absence of the 4-chloro substituent produces a distinct fragmentation pattern with a molecular ion at m/z 287 [2].

Root-Cause Investigation of Non-Chlorinated Impurity Formation in Diazepam Manufacturing Processes

When process chemists detect an impurity at m/z 287 in the diazepam API impurity profile, the structural identity must be confirmed to distinguish between the target compound and other isobaric impurities (e.g., N-(2-benzoylphenyl)-2-chloropropanamide, also C₁₆H₁₄ClNO₂, MW 287.74) . Procurement of the authentic reference standard (CAS 40913-83-5) allows retention time matching and MS/MS spectral library confirmation. Based on the established synthetic pathway—acylation of 2-aminobenzophenone with chloroacetyl chloride—the presence of this impurity in diazepam API indicates contamination of the 2-methylamino-5-chlorobenzophenone (MACB) starting material with non-chlorinated 2-aminobenzophenone, or a dechlorination side reaction during synthesis [3]. This finding triggers a supplier corrective action request (SCAR) and possible revision of incoming material specifications, making the reference standard an essential tool for quality-by-design (QbD) process control.

Method Validation and System Suitability for Diazepam Formulation Stability Studies

In stability-indicating HPLC methods for diazepam finished dosage forms (tablets, injections, oral solutions), forced degradation studies (acid, base, oxidative, thermal, photolytic) must demonstrate that degradation products do not interfere with process impurities [1]. The target compound (CAS 40913-83-5), being a process impurity rather than a degradation product, serves as a resolution marker to confirm that the chromatographic system separates process-related impurities from degradation-derived peaks (e.g., 2-methylamino-5-chlorobenzophenone, MACB). The Ph. Eur. system suitability criteria (resolution ≥ 2.5 between impurities E and A; ≥ 6.0 between impurity A and diazepam) do not address the target compound directly, necessitating its independent inclusion in method validation specificity experiments at the 0.10% limit [1]. The compound's density of 1.248 g/cm³ and solubility in DMSO and DMF facilitate preparation of stock standard solutions at 1.0 mg/mL for spiking into placebo and stressed sample matrices [2].

Quote Request

Request a Quote for N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.